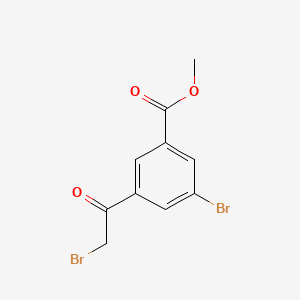![molecular formula C12H15N3O4S B15324120 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic framework with a sulfonyl group attached to a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane: can be compared with other bicyclic compounds containing sulfonyl groups, such as:
Uniqueness
The presence of the nitrophenyl group in 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane imparts unique electronic and steric properties, distinguishing it from similar compounds
Propiedades
Fórmula molecular |
C12H15N3O4S |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
7-(2-nitrophenyl)sulfonyl-3,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2 |
Clave InChI |
DUUIXIHKLMAEGX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)











